molecular formula C14H16FNO4 B3091806 2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid CAS No. 1219341-63-5

2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid

Cat. No.: B3091806
CAS No.: 1219341-63-5
M. Wt: 281.28 g/mol
InChI Key: OKKOTOAANUPPHY-UHFFFAOYSA-N
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Description

The compound 2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid presents researchers with a multifunctional pyrrolidine scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged structure in pharmaceuticals, known for its ability to contribute to a wide spectrum of biological activities by influencing key parameters such as molecular stereochemistry, solubility, and the ligand-receptor interaction profile . The specific substitution pattern on this core scaffold is critical; the 4-fluorophenyl moiety, for instance, can markedly influence a molecule's conformation and binding affinity through the steric and electronic effects characteristic of fluorine, potentially enabling hydrogen bonding with biological targets and enhancing metabolic stability . This molecular framework is highly valuable for constructing compounds for various research applications, including the investigation of new anticancer agents. Structurally related pyrrolidine-3-carboxylic acid derivatives have demonstrated promising cytotoxic effects against aggressive cancer cell lines such as melanoma (A375) and prostate adenocarcinoma (PPC-1) in both 2D and 3D culture models, with some analogs also showing potent inhibitory effects on cancer cell migration . Furthermore, the distinct substitution pattern featuring fluorophenyl and carboxylic acid groups suggests potential as a synthetic intermediate for developing endothelin receptor antagonists, which are a class of compounds investigated for cardiovascular diseases . This reagent offers researchers a versatile and functionally rich building block for probe design, structure-activity relationship (SAR) studies, and the development of novel bioactive molecules across multiple therapeutic areas.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methoxycarbonyl-1-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4/c1-16-11(14(19)20-2)7-10(13(17)18)12(16)8-3-5-9(15)6-4-8/h3-6,10-12H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKOTOAANUPPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1C2=CC=C(C=C2)F)C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a fluorobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution: The intermediate product from the acylation step undergoes nucleophilic substitution with a suitable nucleophile, such as a methoxycarbonyl group.

    Cyclization: The substituted intermediate is then cyclized to form the pyrrolidine ring, often using a base such as sodium hydride.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

A comparative analysis of structurally related pyrrolidine and heterocyclic derivatives is provided below:

Compound Key Substituents Molecular Weight (g/mol) Functional Group Differences Potential Applications
Target Compound : 2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid 4-Fluorophenyl, methoxycarbonyl, carboxylic acid, methyl ~281.28 N/A Enzyme inhibition, CNS therapeutics
Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate 4-Chlorophenyl, phenylsulfonyl, phenyl, ester Not reported Sulfonyl (electron-withdrawing), Cl vs. F Antibacterial agents, synthetic intermediates
1-{4-[2-(2-Fluoroanilino)-2-oxoethoxy]phenyl}-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide 2-Fluorophenyl, 4-methoxybenzylamide, 5-oxo 507.54 (calculated) Amide (vs. carboxylic acid), oxo group Kinase inhibitors, GPCR modulators
2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid 3-Fluorophenyl, methoxycarbonyl, carboxylic acid, methyl 281.28 Fluorine position (meta vs. para) Similar to target compound, with altered binding
Methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate Benzyl, nitro, azetidin-4-oxo, methoxyphenyl Not reported Nitro (strong electron-withdrawing), azetidine ring Anticancer, antimicrobial agents

Key Comparative Insights

Fluorophenyl Positional Isomerism :

  • The target compound’s 4-fluorophenyl group (para-substitution) enhances symmetry and electronic delocalization compared to the 3-fluorophenyl analog . Para-substitution often improves binding to flat aromatic pockets in enzymes (e.g., kinases), whereas meta-substitution may alter steric interactions .

Functional Group Impact :

  • Carboxylic Acid vs. Amide : The target’s carboxylic acid (pKa ~2.5) offers stronger hydrogen-bonding capacity compared to the amide group in ’s compound (pKa ~0.5), favoring interactions with basic residues in proteins .
  • Methoxycarbonyl vs. Sulfonyl/Nitro : Methoxycarbonyl is a moderate electron-withdrawing group, while sulfonyl () and nitro () are stronger electron-withdrawing groups, increasing electrophilicity and reactivity in nucleophilic substitutions .

Heteroaromatic vs. Pyrrolidine Systems: Pyridine derivatives () exhibit aromatic π-stacking capabilities but lack the pyrrolidine’s saturated ring, which can adopt puckered conformations critical for binding flexibility .

Physicochemical Properties

  • Density and Boiling Point : The target compound’s density (~1.3 g/cm³) aligns with its 3-fluorophenyl analog , but its boiling point may differ due to para-substitution’s symmetry.
  • Lipophilicity : The 4-fluorophenyl group increases logP compared to 2-fluorophenyl derivatives (), enhancing membrane permeability .

Biological Activity

2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid, identified by its CAS number 1219341-63-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, drawing from various research findings and case studies.

  • Molecular Formula : C14H16FNO4
  • Molecular Weight : 273.29 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a fluorophenyl group and a methoxycarbonyl group.

Synthesis

The synthesis of this compound involves several steps that include the formation of the pyrrolidine ring and subsequent functionalization. The detailed synthetic pathway can be summarized as follows:

  • Formation of Pyrrolidine Ring : The starting materials undergo cyclization to form the pyrrolidine structure.
  • Substitution Reactions : The introduction of the 4-fluorophenyl and methoxycarbonyl groups is achieved through nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology. It has been studied for its potential as an NK(1) receptor antagonist, which is relevant in treating conditions like anxiety and depression.

In Vitro Studies

In vitro assays have demonstrated that this compound has a high affinity for neurokinin receptors, specifically:

  • NK(1) Receptor Antagonism : It shows promising results in blocking NK(1) receptor activity, which could lead to therapeutic applications in managing pain and anxiety disorders .

In Vivo Studies

Preclinical studies have shown that this compound can effectively reduce anxiety-like behaviors in animal models. The pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it a candidate for further development .

Study 1: Neuropharmacological Effects

A study conducted on rodent models assessed the anxiolytic effects of this compound. Results indicated a significant reduction in anxiety-like behavior compared to control groups, supporting its potential as an anxiolytic agent .

Study 2: Pain Management

Another investigation focused on the compound's analgesic properties. It was found to effectively reduce pain responses in models of acute pain, indicating its dual role as both an anxiolytic and analgesic agent .

Data Table

PropertyValue
Molecular FormulaC14H16FNO4
Molecular Weight273.29 g/mol
NK(1) Receptor AffinityHigh
Anxiolytic ActivitySignificant
Analgesic ActivityEffective

Q & A

Q. What are the common synthetic routes for preparing 2-(4-fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid?

A typical synthesis involves condensation reactions of aromatic acid chlorides with pyrrolidine precursors, followed by regioselective functionalization. For example, 4-fluorophenyl groups can be introduced via Suzuki coupling or nucleophilic substitution, while the methoxycarbonyl moiety is often added through esterification or carbamate-forming reactions . Key steps include protecting group strategies (e.g., tert-butoxycarbonyl, fluorenylmethoxycarbonyl) to ensure regiochemical control . Characterization via IR, mass spectrometry, and NMR is critical for verifying intermediate structures .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

1H/13C NMR is essential for confirming the pyrrolidine ring conformation, fluorophenyl substituent position, and methyl/methoxycarbonyl group integration. IR spectroscopy identifies carbonyl (C=O) stretching frequencies (~1700 cm⁻¹ for ester and carboxylic acid groups). High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities . For non-crystalline samples, 2D NMR (e.g., COSY, NOESY) helps assign spatial relationships .

Q. What biological activities are associated with structurally related pyrrolidine derivatives?

Pyrrolidinecarboxylic acid derivatives often target enzymes involved in lipid metabolism (e.g., HMG-CoA reductase inhibitors for cholesterol suppression) or act as protease inhibitors. The 4-fluorophenyl group enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets . Preclinical studies on analogs suggest potential applications in cardiovascular or inflammatory diseases .

Advanced Research Questions

Q. How can synthetic yields be optimized for the methoxycarbonyl group introduction?

Yield optimization requires careful selection of coupling reagents (e.g., DCC, HATU) and base (e.g., DMAP, pyridine). Solvent polarity (e.g., DMF vs. THF) influences reaction kinetics, while temperature control (0–25°C) minimizes side reactions like ester hydrolysis. Protecting the carboxylic acid group during esterification steps is critical; tert-butyl or benzyl esters are commonly used and later deprotected under mild acidic or catalytic hydrogenation conditions .

Q. How do computational methods aid in resolving contradictions in spectral data?

Density functional theory (DFT) calculations predict NMR chemical shifts and coupling constants, helping distinguish between stereoisomers or conformers. For example, the axial vs. equatorial orientation of the methyl group on the pyrrolidine ring can be validated by comparing experimental 1H NMR data with DFT-derived values . Molecular docking studies further clarify how structural variations affect biological target interactions .

Q. What strategies address low solubility in pharmacological assays?

Salt formation (e.g., sodium or potassium salts of the carboxylic acid) improves aqueous solubility. Co-solvents like DMSO (<5% v/v) or cyclodextrin inclusion complexes are used in vitro. For in vivo studies, prodrug approaches (e.g., ester-to-acid conversion via metabolic hydrolysis) enhance bioavailability .

Q. How can structure-activity relationships (SAR) guide the design of analogs?

Systematic modifications to the fluorophenyl (e.g., chloro, trifluoromethyl substituents) or methoxycarbonyl (e.g., ethoxy, amide replacements) groups reveal steric and electronic effects on target binding. For instance, bulkier substituents at the 5-position may hinder rotation, enhancing selectivity for specific enzymes . Biological assays (IC50, Ki) combined with molecular dynamics simulations refine SAR models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid
Reactant of Route 2
2-(4-Fluorophenyl)-5-(methoxycarbonyl)-1-methyl-3-pyrrolidinecarboxylic acid

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